molecular formula C12H15IO3 B13943429 Ethyl 3-(4-iodophenyl)propyl carbonate CAS No. 60075-79-8

Ethyl 3-(4-iodophenyl)propyl carbonate

Cat. No.: B13943429
CAS No.: 60075-79-8
M. Wt: 334.15 g/mol
InChI Key: PWBZVZALMHJNQE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-iodophenyl)propyl carbonate (CAS 60075-79-8) is a synthetic organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . This chemical serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring an aromatic iodine moiety and a carbonate ester, makes it a versatile precursor for various cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the construction of more complex molecular architectures . The iodine atom acts as an excellent leaving group, facilitating these metal-catalyzed transformations. Furthermore, the carbonate functional group is of significant interest in the design of bioisosteres, particularly as a potential surrogate for labile amide bonds in peptidomimetics and prodrug strategies, which can enhance metabolic stability and improve the pharmacokinetic profiles of lead compounds . Key physical properties include a calculated density of approximately 1.517 g/cm³ and a high boiling point of around 345°C at 760 mmHg, indicating good thermal stability for various experimental conditions . Researchers utilize this compound in the exploration of new chemical entities, particularly in the development of compounds with potential biological activity. It is strictly for use in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

60075-79-8

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

ethyl 3-(4-iodophenyl)propyl carbonate

InChI

InChI=1S/C12H15IO3/c1-2-15-12(14)16-9-3-4-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

PWBZVZALMHJNQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCCC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Transesterification Method

This method involves the reaction of ethyl carbonate or diethyl carbonate with 3-(4-iodophenyl)propyl alcohol under catalytic conditions to form the desired carbonate ester.

  • Reaction conditions: Typically carried out under reflux in an inert atmosphere (e.g., nitrogen), using a base catalyst such as potassium carbonate or an organic base.
  • Solvent: Non-polar solvents like toluene or polar aprotic solvents such as dimethylformamide (DMF) are common.
  • Temperature: Ranges from 80°C to 120°C depending on catalyst and solvent.
  • Reaction time: 3 to 8 hours to achieve optimal conversion.

This method benefits from straightforward operation and relatively high yield, but requires careful control of moisture and reaction atmosphere to avoid hydrolysis.

Carbonylation via Ethyl Chloroformate

An alternative approach uses ethyl chloroformate reacting with 3-(4-iodophenyl)propyl alcohol or its precursor:

  • Step 1: Preparation of 3-(4-iodophenyl)propyl alcohol or halide intermediate.
  • Step 2: Reaction with ethyl chloroformate in the presence of a base such as triethylamine.
  • Conditions: The reaction is typically performed at 0°C to room temperature to control reactivity and minimize side reactions.
  • Work-up: After reaction completion, aqueous work-up and purification by extraction and chromatography yield the carbonate ester.

This method is advantageous for its selectivity and mild conditions but requires handling of reactive chloroformate reagents.

Catalytic Coupling and Carbonate Formation

Recent advances include catalytic methods that activate carbon dioxide or carbonate sources for coupling with 3-(4-iodophenyl)propyl derivatives:

  • Catalysts: Metal halides (e.g., FeCl3), graphene oxide with tetrabutylammonium bromide, or other organocatalysts.
  • Reaction: Epoxide or halide precursors react with CO2 or carbonate donors under pressure and elevated temperatures.
  • Conditions: Typically 100°C to 160°C, pressures up to 10 MPa, reaction times 1 to 15 hours.
  • Advantages: High atom economy, environmentally friendly by utilizing CO2, and high selectivity.

Although this method is more common for cyclic carbonates, it can be adapted for linear carbonate esters like Ethyl 3-(4-iodophenyl)propyl carbonate with appropriate substrates.

Representative Reaction Scheme and Data Table

Step Reagents & Conditions Yield (%) Notes
1 3-(4-iodophenyl)propyl alcohol + Diethyl carbonate, K2CO3, Toluene, 110°C, 5 h 70-80 Transesterification, moderate yield
2 3-(4-iodophenyl)propyl alcohol + Ethyl chloroformate, Et3N, 0°C to RT, 3 h 75-85 Carbonylation, mild conditions
3 3-(4-iodophenyl)propyl halide + CO2, FeCl3 catalyst, Acetonitrile, 160°C, 15 h, 10 MPa 25-30 Catalytic CO2 fixation, lower yield but green

Purification and Characterization

  • Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures is standard.
  • Characterization: Confirmed by NMR (1H, 13C), HRMS (high-resolution mass spectrometry), and IR spectroscopy.
  • Physical state: Typically isolated as a white solid or oil depending on purity.

Research Findings and Notes

  • The transesterification method is widely used due to operational simplicity and scalability.
  • Carbonylation with ethyl chloroformate offers better selectivity and milder reaction conditions but requires careful reagent handling.
  • Catalytic CO2 fixation methods are promising for sustainable synthesis but currently yield lower product amounts and require optimization.
  • Moisture control and inert atmosphere are critical across all methods to prevent hydrolysis of carbonate esters.
  • Reaction times and temperatures must be optimized to balance conversion and side reactions.

Summary Table of Advantages and Disadvantages

Method Advantages Disadvantages
Transesterification Simple, scalable, good yields Requires high temperature, moisture sensitive
Carbonylation with chloroformate Mild conditions, high selectivity Uses reactive reagents, handling hazards
Catalytic CO2 fixation Environmentally friendly, uses CO2 as reagent Lower yield, high pressure/temperature needed

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-iodophenyl)propyl carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(4-aminophenyl)propyl carbonate.

    Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

    Substitution: Products include various substituted phenylpropyl carbonates.

    Reduction: Products include ethyl 3-(4-aminophenyl)propyl carbonate.

    Oxidation: Products include ethyl 3-(4-carboxyphenyl)propyl carbonate.

Scientific Research Applications

Ethyl 3-(4-iodophenyl)propyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-iodophenyl)propyl carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can be replaced by other functional groups, allowing the compound to be modified for various biological activities.

Comparison with Similar Compounds

Research Findings and Limitations

  • Stability: The iodine atom may increase susceptibility to photodegradation or nucleophilic substitution, requiring stabilization strategies absent in non-halogenated carbonates.
  • Data Gaps : Experimental data on melting points, solubility, and toxicity are lacking, necessitating further studies.

Biological Activity

Ethyl 3-(4-iodophenyl)propyl carbonate, a compound featuring a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy and applications.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group and a p-iodophenyl moiety. This specific combination influences both its chemical behavior and biological interactions. The compound's structural features suggest it may exhibit significant pharmacological profiles, particularly in antimicrobial and anticancer activities.

PropertyValue
Molecular FormulaC12H13IO3
Polarizability25.7
Boiling Point334 °C
Flash Point185 °C
Melting Point87.0 °C

Biological Activity

Antimicrobial Properties:
Research indicates that compounds with structural similarities to this compound have shown effectiveness against various bacterial strains and fungi. For instance, derivatives exhibiting similar functionalities have been explored for their antimicrobial potential, suggesting that this compound may also possess similar properties.

Anticancer Activity:
In vitro studies have demonstrated that this compound can inhibit cell growth in certain cancer cell lines. The compound's mechanism of action may involve the modulation of key signaling pathways associated with tumorigenesis. For example, it has been noted that compounds with similar structures can interact with apoptotic pathways, enhancing cell death in cancerous cells .

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted on structurally related compounds revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that the presence of the iodophenyl group enhances binding affinity to bacterial membranes, leading to increased efficacy in disrupting bacterial growth.
  • Cancer Cell Line Testing:
    In a comparative analysis of various derivatives, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .

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